An In-depth Technical Guide to the Discovery and Synthesis of 5-Fluorocytosine
An In-depth Technical Guide to the Discovery and Synthesis of 5-Fluorocytosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of the antifungal agent 5-Fluorocytosine (5-FC). It is designed to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and medicinal chemistry. This document details the historical context of its discovery, elucidates its mode of action within fungal cells, and presents detailed experimental protocols for its chemical synthesis, supported by quantitative data and visual diagrams.
Discovery and Historical Context
5-Fluorocytosine (also known as flucytosine) was first synthesized in 1957 by Hoffmann-La Roche. Initially investigated as a potential anti-tumor agent, its clinical efficacy in cancer treatment was found to be limited. However, subsequent research unveiled its potent antifungal properties, leading to its repurposing and eventual approval for medical use. Today, 5-FC is a critical therapeutic agent, primarily used in combination with other antifungal drugs to treat severe systemic mycoses, such as those caused by Candida and Cryptococcus species.
Mechanism of Action
5-Fluorocytosine is a prodrug, meaning it is administered in an inactive form and must be metabolized within the target organism to exert its therapeutic effect. Its selective toxicity against fungal cells is attributed to the presence of specific enzymes in fungi that are absent in mammalian cells.
Once transported into a fungal cell by cytosine permease, 5-FC is rapidly deaminated to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. 5-FU is then further metabolized through a series of enzymatic steps into two key cytotoxic compounds:
-
5-fluorouridine triphosphate (FUTP): This metabolite is incorporated into fungal RNA in place of uridine (B1682114) triphosphate, disrupting protein synthesis and leading to cell death.
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5-fluoro-2'-deoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthetase, an essential enzyme for DNA synthesis. Inhibition of this enzyme depletes the cell of thymidine (B127349) triphosphate, a necessary precursor for DNA replication, thus halting cell division.
The selective action of 5-FC is primarily due to the absence of cytosine deaminase in mammalian cells, which prevents the conversion of 5-FC to the toxic 5-FU.
Signaling Pathway Diagram
Caption: Mechanism of action of 5-Fluorocytosine in fungal cells.
Synthesis of 5-Fluorocytosine
Several synthetic routes for the production of 5-Fluorocytosine have been developed. This guide details three prominent methods, providing step-by-step experimental protocols and associated quantitative data.
Synthesis from 5-Fluorouracil
This is a widely used industrial method that starts from the readily available 5-fluorouracil. The process involves three main steps: chlorination, amination, and hydrolysis.
Caption: Synthesis of 5-Fluorocytosine from 5-Fluorouracil.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
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To a stirred mixture of 5-fluorouracil (1.0 eq) and N,N-dimethylaniline (1.5 eq), slowly add phosphorus oxychloride (10.0 eq).[1][2]
-
Heat the reaction mixture to 114 °C and maintain for 2 hours.[1][2]
-
After cooling, the reaction mixture is quenched by pouring it into a mixture of water and dichloromethane.
-
The organic layer is separated, washed with aqueous hydrochloric acid and then with aqueous sodium bicarbonate solution.
-
The organic solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.
Step 2: Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable organic solvent (e.g., isopropanol).
-
Add an aqueous solution of ammonia (B1221849) (excess).[3]
-
Heat the mixture to 40-60 °C and stir for 3-5 hours.[3]
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the solid with isopropanol (B130326) and dry to obtain 4-amino-2-chloro-5-fluoropyrimidine.
Step 3: Synthesis of 5-Fluorocytosine
-
Suspend 4-amino-2-chloro-5-fluoropyrimidine (1.0 eq) in a solution of hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with an aqueous ammonia solution.
-
The precipitated solid is filtered, washed with water, and dried to yield 5-Fluorocytosine.
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 2,4-Dichloro-5-fluoropyrimidine | 5-Fluorouracil | POCl₃, N,N-dimethylaniline | ~92%[1][2] |
| 2 | 4-Amino-2-chloro-5-fluoropyrimidine | 2,4-Dichloro-5-fluoropyrimidine | Aqueous Ammonia | ~95%[3] |
| 3 | 5-Fluorocytosine | 4-Amino-2-chloro-5-fluoropyrimidine | HCl, NH₃ | High |
Synthesis from Chloroacetamide
This method provides a low-cost, five-step synthesis route that avoids chromatographic purification, making it attractive for large-scale production.
Caption: Synthesis of 5-Fluorocytosine from Chloroacetamide.
Steps 1 & 2: Telescoped Synthesis of Fluoroacetonitrile
-
A mixture of chloroacetamide (1.0 eq) and potassium fluoride (B91410) in p-xylene (B151628) is heated.
-
Dimethylformamide is added, followed by cyanuric chloride at room temperature.
-
The resulting fluoroacetonitrile is carefully distilled.
Step 3: Synthesis of Potassium (Z)-2-cyano-2-fluoroethen-1-olate
-
Fluoroacetonitrile (1.0 eq) and ethyl formate (4.0 eq) are dissolved in anhydrous THF.
-
The solution is cooled to -10 °C, and a solution of potassium tert-butoxide (1.5 eq) in THF is added dropwise.
-
The reaction is stirred for 20 hours, allowing it to warm to room temperature.
-
The precipitate is filtered, washed with hexane, and dried under vacuum.
Step 4: Synthesis of 5-Fluoro-2,4-diaminopyrimidine
-
To a solution of sodium methoxide (B1231860) in methanol, guanidine (B92328) hydrochloride (1.0 eq) is added.
-
Potassium (Z)-2-cyano-2-fluoroethen-1-olate (1.0 eq) is then added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered through Celite and concentrated in vacuo.
-
The residue is redissolved in 2-propanol, decolorized with activated charcoal, and concentrated to yield the product.
Step 5: Synthesis of 5-Fluorocytosine
-
The crude 5-fluoro-2,4-diaminopyrimidine is subjected to diazotization at 40 °C, followed by hydrolysis to yield 5-Fluorocytosine.
| Step | Product | Starting Material | Overall Yield |
| 1-5 | 5-Fluorocytosine | Chloroacetamide | Up to 46% |
Direct Synthesis from Cytosine
A direct fluorination approach offers a more concise route to 5-Fluorocytosine, though it requires specialized reagents and careful control of reaction conditions.
Caption: Direct synthesis of 5-Fluorocytosine from Cytosine.
Direct Fluorination using Trifluoromethyl Hypofluorite [4]
-
Cytosine is reacted with trifluoromethyl hypofluorite.
-
The resulting intermediate adduct is then decomposed to yield 5-Fluorocytosine.
Direct Fluorination using Fluorine Gas in Hydrogen Fluoride
-
Under an inert atmosphere, cytosine is added to anhydrous hydrogen fluoride at a low temperature (-5 to -20 °C).[5]
-
Fluorine gas is then passed through the reaction mixture for 3-5 hours.[5]
-
The reaction solution is concentrated by distillation.
-
The residue is dissolved in water, and the pH is adjusted with a base to precipitate the product.
-
The solid is filtered and dried to give 5-Fluorocytosine.
| Method | Starting Material | Reagents | Yield |
| Direct Fluorination | Cytosine | F₂ in anhydrous HF | Up to 95.7%[5] |
Data Presentation
Physicochemical Properties of 5-Fluorocytosine
| Property | Value | Reference |
| Molecular Formula | C₄H₄FN₃O | [6] |
| Molecular Weight | 129.09 g/mol | [6] |
| Melting Point | 295 °C (decomposes) | [6] |
| Appearance | White crystalline powder | [6] |
| Solubility in Water | 1.5 g/100 mL at 25 °C | [7][8] |
| Solubility in Ethanol | Slightly soluble | [6] |
| Solubility in DMSO | ~0.2 mg/mL | [9] |
Spectroscopic Data of 5-Fluorocytosine and Key Intermediates
| Compound | 1H NMR | 13C NMR | Mass Spectrum (m/z) | IR (cm-1) |
| 5-Fluorocytosine | δ 7.5-7.8 (d, 1H), 7.0-7.4 (br s, 2H), 10.5-11.0 (br s, 1H) | Available | 129 (M+) | Available |
| 2,4-Dichloro-5-fluoropyrimidine | δ 8.8 (s, 1H) | Available | 166 (M+) | Available |
| 4-Amino-2-chloro-5-fluoropyrimidine | δ 8.0 (d, 1H), 7.2 (br s, 2H) | Available | 147 (M+) | Conforms to structure |
Note: Specific peak assignments and coupling constants for NMR spectra can be found in the referenced literature. Full spectra are available in specialized databases.
Conclusion
This technical guide has provided a detailed examination of the discovery, mechanism of action, and synthesis of 5-Fluorocytosine. The synthetic routes presented, from both established industrial methods and more recent cost-effective approaches, offer valuable insights for chemical synthesis and process development. The quantitative data and visual diagrams are intended to support researchers and scientists in their understanding and application of this important antifungal agent. Further research into novel and more efficient synthetic methodologies continues to be an active area of investigation, promising to enhance the accessibility and utility of 5-Fluorocytosine in treating life-threatening fungal infections.
References
- 1. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN105272922A - Method for 5-fluorocytosine - Google Patents [patents.google.com]
- 4. A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN104326990A - Method for fluoridating and synthesizing 5-flucytosine by cytosine - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluorocytosine - LKT Labs [lktlabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
